Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate
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Overview
Description
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is a chemical compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, for instance, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[5-(2-bromoacetyl)thiophen-2-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 2-[5-(2-fluoroacetyl)thiophen-2-yl]acetate: Contains a fluoroacetyl group.
Methyl 2-[5-(2-iodoacetyl)thiophen-2-yl]acetate: Contains an iodoacetyl group.
Uniqueness
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS No. 851340-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound features a thiophene ring substituted with a chloroacetyl group. The synthesis typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Nucleophilic Substitution : The chloroacetyl group can undergo nucleophilic substitution, forming substituted derivatives that may exhibit enhanced biological activities.
- Covalent Bond Formation : The chloroacetyl moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
- π-π Interactions : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Anticancer Activity
This compound has shown promise in anticancer applications. A study indicated that compounds with similar structures exhibited significant growth inhibition against various cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7. The presence of halogen substituents (like chloro) on the aromatic rings improved anticancer activity due to enhanced reactivity and interaction with cellular targets .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 12.5 | Apoptosis induction |
Compound B | MCF-7 | 15.0 | Cell cycle arrest |
This compound | - | - | Potentially similar mechanisms |
Antimicrobial Activity
Research has indicated that thiophene derivatives possess antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in treating infections .
Comparative Analysis
This compound can be compared to other halogenated thiophene derivatives:
Compound | Substituent | Reactivity | Biological Activity |
---|---|---|---|
Methyl 2-[5-(2-bromoacetyl)thiophen-2-yl]acetate | Bromo | Moderate | Moderate anticancer activity |
Methyl 2-[5-(2-fluoroacetyl)thiophen-2-yl]acetate | Fluoro | High | Enhanced selectivity |
This compound | Chloro | High | Promising anticancer potential |
Case Studies and Research Findings
- In Vitro Studies : Compounds structurally similar to this compound were tested for their effects on cancer cell proliferation. Results indicated that these compounds could induce apoptosis and inhibit cell growth effectively.
- Molecular Docking Studies : Docking studies have been performed to predict the binding affinities of similar compounds to target proteins involved in cancer progression. These studies suggested that the presence of halogen atoms enhances binding interactions, which may correlate with increased biological activity .
Properties
IUPAC Name |
methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPMPWJBAEHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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